2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene

Indole synthesis regioselective reduction Batcho-Leimgruber

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene (CAS 1400644-23-6; also known as 3,5-Dinitro-2-methylbenzotrifluoride) is a trifluoromethylated dinitrotoluene derivative with the molecular formula C₈H₅F₃N₂O₄ and a molecular weight of 250.13 g/mol. This compound was explicitly designed as a non-explosive surrogate for 2,4,6-trinitrotoluene (TNT) in heterocyclic synthesis, replacing one nitro group with a trifluoromethyl substituent to retain strong electron-withdrawing character while eliminating explosive hazard.

Molecular Formula C8H5F3N2O4
Molecular Weight 250.13 g/mol
CAS No. 1400644-23-6
Cat. No. B1473465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene
CAS1400644-23-6
Molecular FormulaC8H5F3N2O4
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H5F3N2O4/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17/h2-3H,1H3
InChIKeyLXOMTLHUSOHRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene (CAS 1400644-23-6): A Non-Explosive TNT Surrogate for Nitroindole Synthesis and Agrochemical Intermediates


2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene (CAS 1400644-23-6; also known as 3,5-Dinitro-2-methylbenzotrifluoride) is a trifluoromethylated dinitrotoluene derivative with the molecular formula C₈H₅F₃N₂O₄ and a molecular weight of 250.13 g/mol . This compound was explicitly designed as a non-explosive surrogate for 2,4,6-trinitrotoluene (TNT) in heterocyclic synthesis, replacing one nitro group with a trifluoromethyl substituent to retain strong electron-withdrawing character while eliminating explosive hazard [1]. It serves as a key intermediate for the regioselective synthesis of 6-nitro-4-(trifluoromethyl)-1H-indole via the Batcho-Leimgruber protocol and is cited in patent literature as a precursor to substituted anilines for 2-haloacetanilide herbicides [1][2]. The compound is commercially available at ≥95% purity from multiple suppliers, stored at 2–8°C, and shipped at ambient temperature .

Why 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene Cannot Be Substituted by Generic Dinitrobenzotrifluorides or the Regioisomer


Substituting this compound with the non-methylated 3,5-dinitrobenzotrifluoride (CAS 401-99-0) or the regioisomeric 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 955978-78-6) leads to fundamentally different synthetic outcomes. The methyl group at the 2-position is not a passive substituent; it blocks one ortho-nitro position, enforcing regiospecific reduction by SnCl₂ exclusively at the ortho-nitro group during indole cyclization, thereby directing the formation of 6-nitro-4-(trifluoromethyl)-1H-indole rather than the 4-nitro-6-(trifluoromethyl) regioisomer [1]. The physical state also diverges critically: the target compound is a distillable liquid (bp 51–53°C at 0.05 torr), while the non-methylated analog is a crystalline solid (mp 47–51°C), affecting handling, purification, and compatibility with continuous-flow processes [1]. Furthermore, the methyl substituent modulates lipophilicity (LogP 2.83) compared to the 2-chloro analog (LogP 3.10–4.22), altering partitioning behavior in multi-step sequences . Generic interchange without accounting for these regio-, chemo-, and physicochemical parameters will produce incorrect indole isomers, require divergent purification protocols, and compromise downstream synthetic efficiency.

Quantitative Differentiation Evidence for 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene Versus Closest Analogs


Regioselective Ortho-Nitro Reduction Directing 6-Nitro-4-(trifluoromethyl)-1H-indole Formation — Head-to-Head Comparison of Regioisomers

In the key indole-forming step, the target compound (2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene, compound 2) undergoes SnCl₂-mediated reduction with absolute regioselectivity for the ortho-nitro group, yielding 6-nitro-4-(trifluoromethyl)-1H-indole (4) in 62% isolated yield. Its regioisomer (2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene, compound 6) produces the alternative product 4-nitro-6-(trifluoromethyl)-1H-indole (8) in 65% yield, and the non-methylated 3,5-dinitrobenzotrifluoride lacks the methyl-directing group entirely, leading to a different regiochemical outcome [1]. The tin salt reacted only with the ortho-nitro group and did not affect the second one, allowing the synthesis of the corresponding indoles with good yields [1]. The two indole products are structurally distinct, with different substitution patterns governing subsequent functionalization for medicinal chemistry applications.

Indole synthesis regioselective reduction Batcho-Leimgruber nitroindole heterocyclic chemistry

Non-Explosive TNT Surrogate: Quantified Electron-Withdrawing Character with Eliminated Detonation Risk

The target compound was explicitly designed to replace TNT (2,4,6-trinitrotoluene) in laboratory-scale heterocyclic synthesis, with the trifluoromethyl group substituting one nitro group. The Hammett σₘ value for CF₃ is +0.43, compared to +0.71 for NO₂, providing qualitatively similar electron-withdrawing activation of the aromatic ring toward nucleophilic attack while eliminating the explosive hazard inherent to TNT [1][2]. The authors of the primary synthesis paper explicitly state that TNT has two major disadvantages: 'TNT is an explosive and should be handled with a great care' and 'a special permission should be obtained to work with TNT,' motivating the CF₃ replacement strategy [1]. The target compound is classified as a building block/intermediate for research use only, shipped at room temperature without special explosive handling requirements, in contrast to TNT which requires regulated storage and transport .

TNT surrogate energetic materials heterocyclic synthesis electron-withdrawing group safety

Physical State Advantage: Distillable Liquid Versus Crystalline Solid for Process-Scale Handling

The target compound is a distillable liquid at reduced pressure (bp 51–53°C at 0.05 torr), whereas the non-methylated 3,5-dinitrobenzotrifluoride (CAS 401-99-0) is a crystalline solid (mp 47–51°C) and the regioisomer 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is a solid (mp 65–67°C) [1]. The liquid physical state of the target compound enables purification by vacuum distillation rather than recrystallization, which is advantageous for scale-up scenarios where continuous distillation is preferred over batch crystallization. The 2-chloro analog (CAS 392-95-0) is also a solid (mp 62–64°C), further underscoring the unique liquid-state handling advantage of the target compound among close analogs .

Physical state flow chemistry distillation process chemistry purification

Lipophilicity Modulation: Target Compound LogP 2.83 Versus 2-Chloro Analog LogP 3.10–4.22

The target compound exhibits an experimentally determined LogP of 2.83 (XLogP3 2.8), placing it in a favorable lipophilicity range for CNS drug-like properties (typically LogP 1–4) . In contrast, the 2-chloro-3,5-dinitrobenzotrifluoride analog (CAS 392-95-0) has a significantly higher LogP, reported as XLogP3 = 3.10 or up to 4.22 depending on the calculation method . This difference of ΔLogP = 0.27–1.39 units translates to a 1.9- to 24.5-fold difference in octanol-water partition coefficient, meaning the chloro analog partitions substantially more into lipophilic compartments. For applications where the dinitrobenzotrifluoride core is elaborated into bioactive molecules, the methyl substituent provides a better starting point than chlorine for maintaining drug-like physicochemical profiles. The non-methylated 3,5-dinitrobenzotrifluoride has a molecular weight of 236.1 g/mol versus 250.13 g/mol for the target, but its LogP is not consistently reported across authoritative databases [1].

Lipophilicity LogP drug design ADME partition coefficient

Synthesis Efficiency: Two-Step Route with 75–78% Overall Yield Without Hazardous HF

The Petruk et al. (2015) synthesis delivers the target compound in two steps from ortho-methylbenzoic acid: nitration to 4,6-dinitro-2-methylbenzoic acid (92% yield) followed by SF₄-mediated carboxylic acid-to-CF₃ conversion (88% yield), giving an overall isolated yield of 75–78% with ≥95% purity [1]. Critically, this route avoids the use of anhydrous HF, which is required in 40–50 fold excess for the alternative direct fluorination of methylbenzoic acid (which gives only 16% yield for 2-trifluoromethyltoluene) [1]. For the regioisomer (compound 6), the same two-step sequence from para-methylbenzoic acid also proceeds with 75–78% overall yield, but its prior synthesis via direct nitration of para-trifluoromethyltoluene required '50 fold excess of rather expensive and dangerous HF' [1]. The non-methylated 3,5-dinitrobenzotrifluoride (CAS 401-99-0) is typically prepared by nitration of benzotrifluoride with mixed acid, a fundamentally different and less atom-economical route that does not install a methyl directing group [2].

Synthesis efficiency fluorination process safety SF₄ nitration

Predicted Pharmacokinetic Surrogates: Moderate BCF (97.4) and Acceptable Polar Surface Area (92 Ų) for Blood-Brain Barrier Penetration Design

The target compound's predicted physicochemical properties include an ACD/BCF of 97.4 (bioconcentration factor), ACD/KOC of 922.8, and a topological polar surface area (TPSA) of 92 Ų at pH 5.5 and 7.4 . The TPSA value of 92 Ų falls below the commonly cited threshold of 140 Ų for blood-brain barrier penetration and below 120 Ų for good oral absorption, suggesting the compound core has favorable passive permeability characteristics for CNS drug design when further elaborated [1]. For comparison, the 2-chloro analog has a TPSA of 91.6 Ų (comparable) but a significantly higher LogP (3.10–4.22 vs. 2.83), which would predict poorer solubility and higher non-specific binding . The non-methylated 3,5-dinitrobenzotrifluoride has a lower molecular weight (236.1 vs. 250.1) but lacks the methyl handle for further functionalization [2]. The ACD/LogD of 2.92 (pH 5.5 and 7.4, constant) indicates pH-independent partitioning, a desirable property for consistent in vivo distribution .

ADME prediction BCF PSA drug-likeness bioavailability

High-Value Application Scenarios Where 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene Provides Proven Differentiation


Regioselective Synthesis of 4-Trifluoromethyl-6-nitroindole Scaffolds for Kinase Inhibitor Medicinal Chemistry

The target compound is the only documented precursor that delivers 6-nitro-4-(trifluoromethyl)-1H-indole via the Batcho-Leimgruber protocol with established yields (62%) and full analytical characterization [1]. The regioisomer produces the alternative 4-nitro-6-(trifluoromethyl) product, which is a structurally distinct scaffold. For medicinal chemistry programs targeting indole-based kinase inhibitors where the 4-CF₃ substitution pattern is required by SAR, procurement of the correct dinitrotoluene isomer is essential — the regioisomer will not produce the desired compound. The resulting nitroindole can be reduced to 4-amino-6-(trifluoromethyl)-1H-indole (demonstrated in 87% yield via Pd/C hydrogenation), a validated coupling partner for pyrimidine-based PI3K inhibitors [1].

Safe Laboratory-Scale Indole and Heterocycle Synthesis Replacing Regulated Explosive TNT

Institutions without explosive-handling permits or lacking TNT-specific storage and safety infrastructure can use this compound as a direct synthetic replacement. The Petruk et al. (2015) paper explicitly validates this substitution: the target compound undergoes the same Batcho-Leimgruber indole synthesis sequence as TNT, producing nitro-trifluoromethylindoles in comparable yields without explosive classification [1]. This addresses the two major TNT disadvantages identified by the authors: explosive hazard and special permitting requirements. Supplier documentation confirms the compound ships at room temperature and stores at 2–8°C under standard laboratory conditions, with no explosive classification noted on SDS documentation . This directly reduces operational overhead for academic labs and CROs that lack TNT licenses.

Continuous-Flow Process Development Using Distillable Liquid Intermediate

The liquid physical state (bp 51–53°C at 0.05 torr) of the target compound enables purification by vacuum distillation and compatibility with continuous-flow pumping systems [1]. This contrasts with the regioisomer (mp 65–67°C), non-methylated analog (mp 47–51°C), and 2-chloro analog (mp 62–64°C), all of which are crystalline solids at ambient temperature and require recrystallization for purification [1]. For process R&D groups developing scalable routes to trifluoromethylated indoles or anilines, a liquid intermediate circumvents the solvent volumes, yield losses, and batch-to-batch variability associated with crystallization, and is directly compatible with continuous stirred-tank reactor (CSTR) or plug-flow reactor (PFR) configurations.

Agrochemical Intermediate: Precursor to 2-Haloacetanilide Herbicides via Nitro-Reduced Aniline Derivatives

Patent EP 0129528 B1 (and corresponding US 4,467,125) explicitly claims nitro-methyl-substituted benzotrifluoride compounds — including the target compound's structural class — as intermediates for the preparation of substituted anilines, which are precursors to a class of 2-haloacetanilide herbicides [2]. The target compound's two nitro groups can be selectively or fully reduced to generate mono- or diamino intermediates, and the methyl group provides a synthetic handle absent in the non-methylated 3,5-dinitrobenzotrifluoride. The lower LogP (2.83) of the target versus the 2-chloro analog (3.10–4.22) also suggests that agrochemical leads derived from this scaffold may exhibit more favorable environmental fate profiles (lower soil adsorption, reduced bioaccumulation potential) based on the ACD/KOC value of 922.8 .

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